Ani9

Description

Propriétés

IUPAC Name |

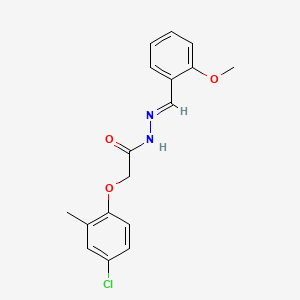

2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDALDZRKOBJXIE-VXLYETTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of Ani9?

An In-depth Technical Guide to the Mechanism of Action of Ani9

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective small-molecule inhibitor of Anoctamin-1 (ANO1), also known as Transmembrane protein 16A (TMEM16A).[1][2][3] ANO1 is a calcium-activated chloride channel (CaCC) that plays a crucial role in various physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability.[3][4][5] Dysregulation of ANO1 has been implicated in the pathophysiology of several diseases, including cancer, hypertension, and cystic fibrosis, making it a promising therapeutic target.[2][3][4] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental protocols used for its characterization.

Molecular Mechanism of Action

This compound exerts its biological effects through the direct and reversible inhibition of the ANO1 chloride channel.[2] Its mechanism is characterized by high potency and selectivity, distinguishing it from other known CaCC inhibitors.

Direct Inhibition of ANO1 Channel Activity

This compound directly blocks the chloride ion conduction pore of the ANO1 channel, thereby inhibiting the flow of chloride ions across the cell membrane.[4][5] This inhibition is not dependent on altering intracellular calcium concentrations, as studies have shown that this compound does not affect cytoplasmic calcium levels.[2][6][7]

Signaling Pathway of this compound Action

The primary mechanism of this compound involves the direct modulation of the ANO1 channel. In various cell types, the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to an increase in intracellular calcium ([Ca2+]i) through the activation of Phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3), which triggers the release of calcium from the endoplasmic reticulum. This rise in intracellular calcium activates ANO1, leading to chloride efflux and cellular depolarization. This compound acts by directly blocking the ANO1 channel, thus preventing chloride efflux even in the presence of elevated intracellular calcium.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound against ANO1

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 77 nM | FRT cells expressing human ANO1 | [1][2] |

| IC50 | 110 nM | PC3, Capan-1, and NHNE cells | [1] |

Table 2: Selectivity of this compound for ANO1 over other Ion Channels

| Ion Channel | This compound Concentration | Effect | Reference |

| ANO2 | 1 µM | No significant inhibition | [2][6] |

| CFTR | Up to 10 µM | No effect | [2][3] |

| ENaC | High concentration | No effect | [2][6] |

| VRAC | 1 µM | No significant inhibition | [2][6] |

Table 3: Cellular Effects of this compound

| Cell Type | This compound Concentration | Effect | Reference |

| PC3 (Prostate Cancer) | 0.01-10 µM (48h) | Weak inhibition of proliferation | [1] |

| MCF7 (Breast Cancer) | Not specified | Inhibition of proliferation | [8] |

| BxPC3 (Pancreatic Cancer) | Not specified | Inhibition of proliferation | [8] |

| Portal Vein Smooth Muscle | 1 µM | Inhibition of Ca2+-activated Cl- currents | [1] |

Experimental Protocols

The characterization of this compound's mechanism of action has been supported by a range of detailed experimental protocols.

High-Throughput Screening for ANO1 Inhibitors

The initial identification of this compound was performed through a high-throughput screening of a large compound library.[2][3]

-

Experimental Workflow:

-

Methodology:

-

Cell Line: Fischer rat thyroid (FRT) cells stably expressing human ANO1(abc) and a genetically encoded iodide-sensing fluorescent protein (YFP-F46L/H148Q/I152L) were used.[2]

-

Assay Principle: The assay measures the influx of iodide into the cells, which quenches the YFP fluorescence. Inhibition of ANO1 prevents iodide influx, thus maintaining YFP fluorescence.

-

Procedure:

-

Cells were plated in 96-well plates.

-

Test compounds were added to each well.

-

After a 10-minute incubation, the plates were transferred to a microplate reader for fluorescence measurement.[2]

-

-

Whole-Cell Patch Clamp Electrophysiology

This technique was employed to directly measure the inhibitory effect of this compound on ANO1 chloride currents.[2][6]

-

Methodology:

-

Procedure:

-

Whole-cell currents were recorded at a holding potential of 0 mV and pulsed to voltages between -100 mV and +100 mV.

-

ANO1 was activated by the application of 100 µM ATP.

-

This compound was applied at various concentrations (50 nM, 100 nM, 1 µM) to measure the inhibition of the ATP-induced chloride currents.[6]

-

Intracellular Calcium Measurement

To assess whether this compound's inhibitory effect was due to an alteration in intracellular calcium signaling, a fluorescent calcium indicator was used.[2][6][7]

-

Methodology:

-

Calcium Indicator: Fluo-4 NW, a fluorescent calcium sensor, was loaded into the cells.

-

Procedure:

-

Cells were pretreated with different concentrations of this compound (0, 10, and 30 µM) for 20 minutes.

-

A transient increase in cytosolic calcium was induced by applying 100 µM ATP, which activates P2Y receptors.

-

Fluorescence changes were monitored to determine the effect of this compound on the ATP-induced calcium increase.[2][6][7]

-

Conclusion

This compound is a highly potent and selective inhibitor of the ANO1 calcium-activated chloride channel. Its mechanism of action is characterized by the direct, reversible blockade of the channel's ion conduction pore, without affecting intracellular calcium signaling. The selectivity of this compound for ANO1 over other ion channels makes it a valuable pharmacological tool for studying the physiological and pathophysiological roles of ANO1. Furthermore, its ability to inhibit the proliferation of cancer cells expressing high levels of ANO1 suggests its potential as a therapeutic agent in oncology and other ANO1-related diseases.[8][9] Further research, including in vivo studies, is warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 4. Frontiers | Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers [frontiersin.org]

- 5. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel this compound derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ani9 Compound: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of the Ani9 compound. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language).

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 2-(4-Chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylidene]acetohydrazide, is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel.[1][2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]acetamide[3] |

| Synonyms | Ani-9[4] |

| CAS Number | 356102-14-2[4] |

| Canonical SMILES | COc1ccccc1C=NNC(=O)COc1ccc(cc1C)Cl[3] |

| InChI | InChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)[3] |

| InChI Key | KDALDZRKOBJXIE-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C17H17ClN2O3[4] |

| Molecular Weight | 332.78 g/mol |

| Exact Mass | 332.0928[4] |

| Purity | ≥98% (HPLC) |

| Appearance | Solid[5] |

| Solubility | DMSO: 25 mg/ml[5] |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C[4] |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective blocker of the ANO1 (also known as TMEM16A) calcium-activated chloride channel (CaCC).[2] ANO1 is implicated in various physiological processes, including fluid secretion, smooth muscle contraction, and has been found to be overexpressed in several types of cancers, making it a promising therapeutic target.[1][2]

The primary mechanism of action of this compound is the inhibition of the ANO1 channel, which in turn affects downstream signaling pathways.[6][7] By blocking ANO1, this compound can inhibit cell proliferation, migration, and invasion in cancer cells that express high levels of this channel.[1][6]

Table 3: In Vitro Activity and Selectivity of this compound

| Target/Assay | IC50 / Effect | Cell Line / System |

| ANO1 (TMEM16A) | 77 nM[8] | FRT cells expressing human ANO1[9] |

| ANO2 | No effect at 10 µM | |

| CFTR | No effect at 30 µM | FRT cells expressing CFTR[10] |

| ENaC | No effect at 30 µM | T84 cells[10] |

| Intracellular Calcium Signaling | No effect | FRT cells[10] |

| Endogenous CaCC (PC3 cells) | Dose-dependent inhibition[8] | PC3 (prostate cancer) |

| Endogenous CaCC (Capan-1 cells) | Dose-dependent inhibition[8] | Capan-1 (pancreatic cancer) |

| Cell Proliferation (PC3, MCF7, BxPC3) | Significant inhibition[1] | PC3, MCF7, BxPC3 |

Signaling Pathways

The inhibition of ANO1 by this compound has been shown to impact key signaling pathways involved in cancer progression, such as the PI3K/AKT and MAPK pathways.[6][7] The diagram below illustrates the proposed mechanism of how this compound, by inhibiting ANO1, can lead to downstream effects on cell proliferation and survival.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell-Based ANO1 Inhibition Assay (YFP Fluorescence Quenching)

This protocol describes the high-throughput screening method used to identify this compound as an ANO1 inhibitor.[9]

Methodology:

-

Cell Culture: Fischer rat thyroid (FRT) cells stably expressing human ANO1(abc) and the iodide-sensing yellow fluorescent protein (YFP-F46L/H148Q/I152L) are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well microplates and grown to confluence.

-

Compound Incubation: Cells are washed with a chloride-free buffer and then pre-incubated with various concentrations of this compound for 10 minutes at room temperature.[9]

-

Assay Trigger: An iodide-containing solution with ATP (an agonist to increase intracellular calcium and activate ANO1) is added to the wells.[9]

-

Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the time course of YFP fluorescence quenching due to iodide influx through ANO1 is measured.

-

Data Analysis: The initial rate of fluorescence decrease is determined and normalized to control wells. IC50 values are calculated by fitting the dose-response data to a sigmoidal equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to directly measure the inhibitory effect of this compound on ANO1 chloride currents.[9]

Methodology:

-

Cell Preparation: FRT cells expressing ANO1 are grown on glass coverslips.

-

Patch-Clamp Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The pipette solution contains a low chloride concentration, and the bath solution contains a high chloride concentration to establish a chloride gradient.

-

Current Activation: ANO1 currents are activated by including ATP in the pipette solution to raise intracellular calcium.[9]

-

Compound Application: this compound is applied to the bath solution at various concentrations.

-

Data Recording: Whole-cell currents are recorded in response to voltage steps (e.g., from -100 mV to +100 mV).[9]

-

Data Analysis: The magnitude of the current inhibition by this compound is measured at a specific voltage (e.g., +80 mV), and dose-response curves are generated to determine the IC50.

Conclusion

This compound is a valuable research tool for studying the physiological and pathophysiological roles of the ANO1 channel. Its high potency and selectivity make it a strong candidate for further development as a therapeutic agent for various diseases, including cancer, hypertension, and pain.[2][4] The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. Synthesis and biological evaluation of novel this compound derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medkoo.com [medkoo.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Frontiers | Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers [frontiersin.org]

- 7. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]

- 10. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Ano9 in the Study of Calcium-Activated Chloride Channels

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the multifaceted role of Anoctamin 9 (Ano9), also known as TMEM16J, in the broader context of calcium-activated chloride channel (CaCC) research. While not a canonical CaCC itself, Ano9 is a critical modulator of intracellular calcium signaling, a phospholipid scramblase, and a cation channel, all of which have significant implications for the regulation and study of bona fide CaCCs like Ano1/TMEM16A.

Introduction: Situating Ano9 within the Anoctamin Family

The anoctamin (ANO) family comprises ten transmembrane proteins (ANO1-10) with diverse functions. The most well-characterized members, ANO1 (TMEM16A) and ANO2 (TMEM16B), are established as calcium-activated chloride channels (CaCCs) that mediate numerous physiological processes, including epithelial secretion, smooth muscle contraction, and sensory transduction[1][2][3][4][5]. Other anoctamins, such as ANO6, function as calcium-activated phospholipid scramblases, facilitating the translocation of phospholipids like phosphatidylserine (PS) across the cell membrane[1][6][7].

Ano9 (TMEM16J) emerges as a unique and complex member of this family. Current research indicates that Ano9 does not function as a classical calcium-activated chloride channel[8]. Instead, its significance in the field stems from its distinct roles as:

-

A cAMP/PKA-activated cation channel whose activity is augmented by calcium[1][6].

-

A crucial regulator of intracellular Ca2+ signals that are necessary for the activation of other channels, including store-operated Ca2+ channels[8][10][12][13].

This guide provides a detailed examination of the experimental evidence defining these roles and the methodologies used to uncover them, with a focus on how Ano9's functions indirectly influence the cellular environment in which CaCCs operate.

Core Functions and Molecular Mechanisms of Ano9

Ano9's influence on cellular physiology is multifaceted. Understanding its distinct functions is key to interpreting its effects in systems where CaCCs are active.

Phospholipid Scramblase Activity

Similar to other anoctamins like ANO4 and ANO6, Ano9 exhibits Ca2+-dependent phospholipid scramblase activity[7][9][11]. Upon activation, it facilitates the bidirectional movement of phospholipids between the inner and outer leaflets of the plasma membrane. This leads to the exposure of phosphatidylserine (PS) on the cell surface, a critical signal in various biological processes.

-

Regulatory Impact: The externalization of PS can modulate the activity of membrane-associated proteins. For instance, the scramblase activity of Ano9 has been shown to regulate the sheddase function of the disintegrin-like metalloproteases ADAM10 and ADAM17[11].

Cation Channel Activity

Contrary to the anionic permeability of ANO1/2, Ano9 forms a cation-permeable channel.

-

Activation Mechanism: Ano9 is robustly activated by intracellular cyclic AMP (cAMP) through a protein kinase A (PKA)-dependent pathway[1][6].

-

Calcium Augmentation: While not the primary activator, intracellular Ca2+ enhances the cAMP-induced cation currents through Ano9[1].

-

Ion Selectivity: The channel is non-selective among cations and is permeable to Ca2+[8]. This property allows Ano9 to directly contribute to shaping intracellular Ca2+ dynamics.

Ano9 as a Modulator of Intracellular Calcium Signaling

The most significant role of Ano9 in the context of CaCC research is its profound impact on intracellular Ca2+ homeostasis. It is a critical component in signaling pathways that generate the very Ca2+ transients required to activate CaCCs.

The T-Lymphocyte Activation Model

The role of Ano9 is well-documented in the activation of T-lymphocytes, providing a clear model of its indirect influence on Ca2+-dependent events. T-cell activation relies on a sustained increase in intracellular Ca2+ mediated by store-operated Ca2+ entry (SOCE) through ORAI1 channels[10][12].

The signaling cascade proceeds as follows:

-

T-Cell Receptor (TCR) Stimulation: Activation of the TCR initiates the signaling cascade.

-

Ano9-Dependent Ca2+ Influx: Ano9 is essential for the initial and sustained rise in intracellular Ca2+ through the store-operated ORAI1 Ca2+ entry channels[10][12].

-

Recruitment of PMCA: Ano9, in concert with the scaffolding protein Discs large 1 (DLG1), recruits the Plasma Membrane Ca2+-ATPase (PMCA) to the immunological synapse[10][12].

-

Sustained SOCE: PMCA actively extrudes Ca2+ from the immediate vicinity of the ORAI1 channel. This creates a local low-Ca2+ environment that prevents the Ca2+-dependent inactivation of ORAI1, thereby ensuring sustained Ca2+ influx required for T-cell function[10][12].

Knockdown of Ano9 abolishes this initial Ca2+ rise and abrogates SOCE, demonstrating its indispensable role in this pathway[10].

References

- 1. Anoctamin 9/TMEM16J is a cation channel activated by cAMP/PKA signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium activated chloride channel (CaCC) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Cellular functions of TMEM16/anoctamin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. International Union of Basic and Clinical Pharmacology. LXXXV: Calcium-Activated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. biorxiv.org [biorxiv.org]

- 7. tandfonline.com [tandfonline.com]

- 8. uniprot.org [uniprot.org]

- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 10. Frontiers | Anoctamin 9 determines Ca2+ signals during activation of T-lymphocytes [frontiersin.org]

- 11. Influence of Anoctamin-4 and -9 on ADAM10 and ADAM17 Sheddase Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anoctamin 9 determines Ca2+ signals during activation of T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Ani9: A Potent and Selective Inhibitor of ANO1 and its Impact on Physiological Processes

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of Ani9, a small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. It details the quantitative aspects of its inhibitory action, its effects on key ANO1-mediated physiological and pathophysiological processes, and the experimental methodologies used for its characterization.

Introduction: The ANO1 Channel and the Advent of this compound

Anoctamin-1 (ANO1), also known as Transmembrane Protein 16A (TMEM16A), is a crucial calcium-activated chloride channel (CaCC) expressed in a wide variety of tissues, including epithelial cells, smooth muscle cells, and neurons.[1][2][3] As a CaCC, ANO1 is integral to a host of physiological functions such as fluid secretion, smooth muscle contraction, and neural conduction.[1][2][3][4] Its dysregulation is implicated in numerous diseases, including asthma, hypertension, diarrhea, pain, and the progression of various cancers, where its overexpression often correlates with increased tumor growth and metastasis.[1][2][3][5][6]

Given its central role in pathophysiology, ANO1 has emerged as a promising therapeutic target.[1][2][3] However, early research was hampered by a lack of potent and selective inhibitors.[5][7][8] The discovery of this compound, a novel small molecule identified through high-throughput screening of 54,400 compounds, marked a significant advancement in the field.[5][7][8][9] this compound, with the chemical name 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide, exhibits submicromolar potency and high selectivity for ANO1, making it an invaluable pharmacological tool and a potential candidate for drug development.[5][7][8][9]

Quantitative Analysis of this compound's Inhibitory Profile

This compound's efficacy and selectivity have been quantified across multiple experimental paradigms. The following tables summarize its inhibitory constants and compare them with other known CaCC inhibitors.

Table 2.1: Comparative Potency of ANO1 Inhibitors

This table highlights the superior potency of this compound in inhibiting ANO1 channel activity compared to previously identified inhibitors.

| Compound | IC₅₀ for ANO1 (ATP-induced activation) | Cell Line | Reference |

| This compound | 77 ± 1.1 nM | FRT-ANO1 | [5][7][10][11] |

| T16Ainh-A01 | 1.39 ± 0.59 µM | FRT-ANO1 | [5][7] |

| MONNA | 1.95 ± 1.16 µM | FRT-ANO1 | [5][7] |

Table 2.2: Concentration-Dependent Inhibition of ANO1 Current by this compound

Whole-cell patch-clamp analysis demonstrates a clear dose-dependent inhibition of ATP-induced ANO1 chloride currents by this compound.

| This compound Concentration | Percent Inhibition of ANO1 Current (Mean ± S.E.) | Cell Line | Reference |

| 50 nM | 52.0 ± 3.7% | FRT-ANO1 | [5][7] |

| 100 nM | 95.4 ± 0.5% | FRT-ANO1 | [5][7] |

| 1 µM | 98.7 ± 0.5% | FRT-ANO1 | [5][7] |

Table 2.3: Selectivity Profile of this compound and Other Inhibitors

This compound demonstrates remarkable selectivity for ANO1 over other anion channels, a critical feature for a targeted therapeutic agent.

| Compound (Concentration) | % Inhibition of ANO2 | % Inhibition of VRAC | % Inhibition of CFTR | Reference |

| This compound (1 µM) | No significant effect | 13.5 ± 1.1% | No effect | [5][7] |

| This compound (10 µM) | 10 ± 1.6% | - | No effect | [5][7][11] |

| T16Ainh-A01 (10 µM) | Potent inhibition | 71.2 ± 1.6% | - | [5][7] |

| MONNA (10 µM) | Potent inhibition | 87.9 ± 1.7% | - | [5][7] |

This compound's Effect on ANO1-Mediated Physiological and Pathophysiological Processes

By selectively blocking ANO1, this compound modulates a range of biological functions, demonstrating therapeutic potential in several disease models.

Smooth Muscle Contraction

ANO1 is a key regulator of smooth muscle excitability. Its inhibition by this compound has been shown to have significant effects.

-

Airway Smooth Muscle: Pharmacological inhibition of ANO1 can reduce the contraction of airway smooth muscle, suggesting a potential treatment for asthma.[5][7] Specifically, M2 muscarinic receptor-dependent contractions of murine airway smooth muscle are reversed by this compound.[12]

-

Vascular Smooth Muscle: ANO1 is implicated in maintaining blood pressure, making it a target for hypertension.[4] this compound inhibits Ca²⁺-activated Cl⁻ currents in portal vein smooth muscle cells.[10]

-

Gastrointestinal Motility: ANO1 is fundamental for slow-wave activity in gastrointestinal muscles, which is generated by the interstitial cells of Cajal.[13][14] Inhibition of ANO1 can suppress GI smooth muscle activity, a potential strategy for treating secretory diarrhea.[2][4]

-

Urethral Smooth Muscle: While ANO1 is expressed in urethral smooth muscle, studies using this compound suggest it may not contribute significantly to agonist-evoked contractions in the murine urethra.[15]

Fluid and Mucin Secretion

ANO1 plays a pivotal role in transepithelial ion and fluid transport, which is critical for mucus hydration and clearance.

-

Airway Secretion: Inhibition of ANO1 is shown to reduce mucus production in primary human airway epithelium.[5][7] This suggests that this compound could be beneficial in inflammatory airway diseases characterized by mucus hypersecretion.[5][7] Blocking anion transport, a process in which ANO1 is involved, leads to the accumulation of mucus in submucosal gland ducts, mimicking pathologies like cystic fibrosis.[16][17]

-

Intestinal Secretion: Blocking ANO1 is considered an effective method for treating enterotoxin-related diarrhea by reducing fluid secretion.[13]

Cell Proliferation and Cancer

ANO1 is overexpressed in numerous cancers, where it promotes proliferation, migration, and invasion through various signaling pathways.[1][2][3][6]

-

Mechanism: ANO1's role in cancer is linked to its modulation of key signaling pathways including EGFR, MAPK/ERK, and PI3K/AKT.[1][2][3][6][13]

-

Prostate and Pancreatic Cancer: ANO1 inhibitors, including this compound, inhibit the cell proliferation of prostate and pancreatic cancer cells.[5][7] In a concentration-dependent manner, this compound reduces the proliferation and invasive capabilities of these cancer cells.[13][18] Pharmacological inhibition of ANO1 with this compound decreases cell growth and induces apoptosis in PC-3 prostate cancer cells.[19]

-

Breast Cancer: this compound has been shown to inhibit ANO1 in breast cancer cells, thereby reducing cell proliferation.[13][18]

-

Lung Cancer: While this compound potently inhibits the ANO1 channel function, its effect on reducing ANO1 protein levels and cell viability in non-small cell lung cancer models was found to be less potent than other compounds like DES, potentially due to lower plasma stability.[20]

Nociception (Pain Perception)

ANO1 is involved in sensory nerve conduction and pain regulation.[2] Its inhibition has been shown to reduce pain-related behaviors in animal models, suggesting that ANO1 blockers like this compound could be developed for pain therapy.[5][7][8][9]

Visualizing the Mechanism: Signaling Pathways and Workflows

Graphviz diagrams are provided to illustrate the complex interactions and experimental processes involved in the study of this compound and ANO1.

Diagram 4.1: General ANO1 Activation and Inhibition by this compound

Caption: ANO1 is activated by intracellular calcium, leading to chloride efflux and downstream physiological effects. This compound directly inhibits the ANO1 channel.

Diagram 4.2: ANO1's Role in Cancer Proliferation Pathways

Caption: ANO1 interacts with and promotes pro-survival signaling pathways like EGFR, PI3K/AKT, and MAPK/ERK to drive cancer progression. This compound blocks this contribution.

Diagram 4.3: Experimental Workflow for this compound Discovery and Validation

Caption: Workflow detailing the discovery of this compound from high-throughput screening to comprehensive electrophysiological and physiological validation.

Key Experimental Protocols

The following sections provide an overview of the methodologies employed to characterize the effects of this compound on ANO1.

High-Throughput Screening (HTS) for ANO1 Inhibitors

-

Objective: To identify novel small-molecule inhibitors of ANO1 from a large compound library.

-

Methodology:

-

Cell Line: Fischer Rat Thyroid (FRT) cells stably co-transfected with human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

-

Assay Principle: The assay measures the quenching of YFP fluorescence upon iodide (I⁻) influx through the ANO1 channel. Inhibition of ANO1 prevents I⁻ influx and thus prevents YFP quenching.

-

Procedure:

-

FRT-ANO1-YFP cells are plated in multi-well plates.

-

Cells are incubated with individual compounds from the library (e.g., 54,400 compounds from ChemDiv).[5][7]

-

The ANO1 channel is activated by an agonist such as ATP (100 µM), which increases intracellular Ca²⁺.

-

An I⁻ solution is added, and the rate of YFP fluorescence quenching is measured using a plate reader.

-

Compounds that significantly reduce the rate of quenching are identified as primary hits.

-

-

Data Analysis: The percentage of inhibition is calculated, and dose-response curves are generated for hit compounds to determine their IC₅₀ values.[5][7]

-

Electrophysiological Analysis: Apical Membrane Current

-

Objective: To directly measure the effect of inhibitors on ANO1-mediated chloride currents across an epithelial monolayer.

-

Methodology:

-

Cell Culture: FRT cells expressing ANO1 are grown on permeable supports (e.g., Snapwell inserts) to form a polarized monolayer.

-

Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral compartments.

-

Permeabilization: The basolateral membrane is permeabilized with a pore-forming agent like amphotericin B to eliminate its electrical resistance and allow control of the intracellular ion composition.

-

Chloride Gradient: A transepithelial chloride gradient is established (e.g., low Cl⁻ [64 mM] in the apical solution and high Cl⁻ [129 mM] in the basolateral solution).[5][7]

-

Measurement:

-

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects Cl⁻ movement from the basolateral to the apical side through ANO1, is measured.

-

The cells are pre-treated with the inhibitor (e.g., this compound) for 20 minutes.[5][7]

-

ANO1 is activated with ATP (100 µM) added to the apical solution.

-

The resulting increase in current and its inhibition by the compound are recorded.[5][7]

-

-

Electrophysiological Analysis: Whole-Cell Patch-Clamp

-

Objective: To provide a detailed characterization of the inhibitory effect of this compound on ANO1 channels in a single cell.

-

Methodology:

-

Cell Preparation: HEK-293 or FRT cells transiently transfected with ANO1 are used.[5][7][14][21]

-

Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette.

-

Solutions: The intracellular (pipette) solution contains a known concentration of free Ca²⁺ to activate ANO1. The extracellular (bath) solution mimics physiological saline.

-

Voltage Protocol: The cell is held at a holding potential (e.g., 0 mV), and voltage steps are applied (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit ANO1 currents.[7]

-

Inhibitor Application: After recording baseline currents, this compound is applied to the bath solution at various concentrations.

-

Data Analysis: The amplitude of the ANO1 current before and after this compound application is measured at each voltage step to determine the percentage of inhibition and its voltage dependency.[7]

-

Cell Proliferation Assay (CCK-8)

-

Objective: To quantify the effect of ANO1 inhibition by this compound on the viability and proliferation of cancer cells.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., PC-3 prostate cancer cells) are seeded in 96-well plates and allowed to adhere.[19]

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) in a low-serum medium (e.g., 0.5% FBS).[19]

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Cell Counting Kit-8 (CCK-8) reagent is added to each well. The active component, WST-8, is reduced by cellular dehydrogenases to a soluble formazan dye, which is yellow-orange.

-

Measurement: The absorbance of the formazan product is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Cell proliferation is expressed as a percentage relative to the vehicle-treated control cells.[19]

-

Conclusion and Future Directions

This compound stands out as the most potent and selective small-molecule inhibitor of ANO1 discovered to date.[5][7][8] Its ability to reversibly block ANO1 with high specificity makes it an exceptional pharmacological probe for dissecting the channel's role in complex physiological systems.[5] The demonstrated efficacy of this compound in reducing smooth muscle contraction, inhibiting cancer cell proliferation, and potentially modulating fluid secretion and pain perception underscores the therapeutic promise of targeting ANO1.[5][10][12][13][18]

Future research should focus on improving the pharmacokinetic properties of this compound, such as its plasma stability, to enhance its in vivo efficacy, particularly for applications in oncology.[20] Further studies using this compound and its optimized derivatives will be crucial in validating ANO1 as a therapeutic target for a wide range of conditions, including cancer, hypertension, asthma, and secretory diarrheas.[5][7][8][9]

References

- 1. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]

- 2. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]

- 3. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]

- 7. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]

- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 9. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Ani 9 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Frontiers | Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers [frontiersin.org]

- 14. pnas.org [pnas.org]

- 15. ANO1 channels are expressed in mouse urethral smooth muscle but do not contribute to agonist or neurally evoked contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of anion transport inhibition on mucus secretion by airway submucosal glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of anion secretion inhibitors on mucin content of airway submucosal gland ducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rupress.org [rupress.org]

Ani9: A Potent and Selective ANO1 Inhibitor for Advanced Hypertension Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypertension remains a leading cause of cardiovascular disease worldwide, necessitating the exploration of novel therapeutic targets and pharmacological tools. Anoctamin-1 (ANO1; TMEM16A), a calcium-activated chloride channel (CaCC), has emerged as a promising target due to its critical role in vascular smooth muscle contraction and blood pressure regulation. This technical guide provides a comprehensive overview of Ani9, a highly potent and selective small-molecule inhibitor of ANO1, and its application as a pharmacological tool in hypertension research. This document details this compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and presents signaling pathways and experimental workflows through validated diagrams.

Introduction to this compound

This compound, with the chemical name 2-(4-chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide, was identified through a high-throughput screening of 54,400 synthetic small molecules as a novel and potent inhibitor of the ANO1 channel.[1][2] Its high potency and selectivity for ANO1 over other chloride channels, including the closely related ANO2, make it an invaluable tool for dissecting the physiological and pathological roles of ANO1 in the cardiovascular system.[1][3] Emerging evidence suggests that pharmacological inhibition of ANO1 can lead to vasodilation and a reduction in blood pressure, positioning this compound as a key compound for investigating new antihypertensive strategies.[3][4]

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the ANO1 calcium-activated chloride channel. In vascular smooth muscle cells (VSMCs), the influx of intracellular calcium ([Ca2+]i) activates ANO1, leading to an efflux of chloride ions. This chloride efflux causes membrane depolarization, which in turn activates voltage-gated Ca2+ channels, leading to a further increase in intracellular calcium and subsequent muscle contraction. By blocking ANO1, this compound prevents this chloride efflux, thereby inhibiting membrane depolarization and suppressing the downstream signaling cascade that leads to vasoconstriction. This ultimately results in vasodilation and a decrease in blood pressure.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and comparative compounds, providing a clear basis for experimental design and interpretation.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | This compound | T16Ainh-A01 (Reference Inhibitor) | MONNA (Reference Inhibitor) | Source |

| IC50 for human ANO1 | 77 ± 1.1 nM | 1.39 ± 0.59 µM | 1.95 ± 1.16 µM | [1] |

| Effect on ANO2 at 1 µM | No significant inhibition | Not specified | Not specified | [1] |

| Effect on CFTR | No significant inhibition | Not specified | Not specified | [1] |

| Effect on ENaC | No significant inhibition | Not specified | Not specified | [1] |

Table 2: In Vivo Antihypertensive Efficacy of a structurally-related ANO1 Inhibitor (TMinh-23) in Spontaneously Hypertensive Rats (SHR)

| Animal Model | Compound | Dose | Route of Administration | Effect on Systolic Blood Pressure | Duration of Effect | Source |

| SHR | TMinh-23 | Single dose | Not specified | Up to 45 mmHg reduction | 4-6 hours | [4][5] |

| SHR | TMinh-23 | Twice daily for 5 days | Not specified | Sustained 20-25 mmHg reduction | 5 days | [4][5] |

Note: While specific in vivo data for this compound in hypertension models is not yet published, the data for TMinh-23, another potent ANO1 inhibitor, strongly supports the potential of this class of compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in hypertension research.

High-Throughput Screening for ANO1 Inhibitors (YFP-Based Assay)

This protocol is based on the methodology used to identify novel ANO1 inhibitors.[1]

-

Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) are cultured in 96-well black-walled microplates.

-

Compound Addition: Test compounds, including this compound, are added to the wells at the desired concentrations and incubated for a specified period (e.g., 20 minutes).

-

Assay Initiation: An iodide-containing solution with an ANO1 activator (e.g., ATP to stimulate purinergic receptors and increase intracellular Ca2+) is added to the wells.

-

Fluorescence Measurement: The YFP fluorescence is monitored using a microplate reader. Inhibition of ANO1 activity is detected as a reduction in the rate of YFP fluorescence quenching by iodide influx.

-

Data Analysis: The initial rate of fluorescence decrease is calculated to determine the inhibitory effect of the test compounds. IC50 values are determined by fitting the dose-response data to a logistical equation.

Electrophysiological Analysis of ANO1 Inhibition (Whole-Cell Patch-Clamp)

This protocol allows for the direct measurement of ANO1 channel currents and their inhibition by this compound.[1]

-

Cell Preparation: FRT cells stably expressing human ANO1 are plated on glass coverslips for patch-clamp recording.

-

Recording Solutions:

-

Bath Solution (extracellular): Contains (in mM): 140 N-methyl-D-glucamine-Cl (NMDG-Cl), 1 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES (pH 7.4).

-

Pipette Solution (intracellular): Contains (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 5 EGTA, and 10 HEPES (pH 7.2). Free Ca2+ concentration is buffered to the desired level.

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at 0 mV.

-

Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit ANO1 currents.

-

Activate ANO1 by including an agonist (e.g., 100 µM ATP) in the bath solution.

-

Perfuse the bath with solutions containing different concentrations of this compound to measure its inhibitory effect on the ANO1 current.

-

-

Data Analysis: Analyze the current-voltage (I-V) relationship and calculate the percentage of inhibition at each this compound concentration to determine the IC50.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol describes a general method for assessing the antihypertensive effects of a compound like this compound in an established animal model of hypertension.

-

Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

-

Drug Administration:

-

Formulate this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and/or a surfactant).

-

Administer this compound via an appropriate route, such as intraperitoneal (i.p.) injection or oral gavage, at various doses.

-

-

Blood Pressure Measurement:

-

Tail-Cuff Method (Non-invasive): Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the experiment. Measure systolic blood pressure before and at multiple time points after drug administration.

-

Telemetry (Invasive): For continuous and more accurate blood pressure monitoring, surgically implant a telemetry transmitter with a pressure-sensing catheter in the abdominal aorta of the rats. Allow the animals to recover fully before starting the experiment.

-

-

Data Analysis: Record systolic, diastolic, and mean arterial pressure, as well as heart rate. Analyze the data to determine the dose-dependent effect of this compound on blood pressure and the duration of its action.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and experimental evaluation.

Caption: Signaling pathway of ANO1-mediated vascular smooth muscle contraction and its inhibition by this compound.

References

- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]

- 2. In Vivo Pharmacokinetics | Jubilant Biosys [jubilantbiosys.com]

- 3. researchgate.net [researchgate.net]

- 4. A small molecule inhibitor of the chloride channel TMEM16A blocks vascular smooth muscle contraction and lowers blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small molecule inhibitor of the chloride channel TMEM16A blocks vascular smooth muscle contraction and lowers blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Ani9 in Asthma: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, airway remodeling, and excessive mucus production. Current therapies, while effective for many, leave a subset of patients with poorly controlled disease, highlighting the need for novel therapeutic strategies. Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC), has emerged as a promising therapeutic target in asthma.[1][2] Overexpressed in the airway smooth muscle and epithelial cells of asthmatics, ANO1 plays a crucial role in both bronchoconstriction and mucus secretion.[1][3][4] Ani9, a novel, potent, and selective small-molecule inhibitor of ANO1, therefore represents a compelling candidate for a new class of anti-asthmatic drugs.[4][5] This technical guide explores the therapeutic potential of this compound in asthma models, detailing its proposed mechanism of action, hypothetical efficacy data, and relevant experimental protocols.

Introduction: The Role of ANO1 in Asthma Pathophysiology

ANO1 is a key player in the pathophysiology of asthma, contributing to two of its hallmark features: airway hyperresponsiveness and mucus hypersecretion.[1][2] In airway smooth muscle cells, activation of G-protein coupled receptors (GPCRs) by inflammatory mediators such as histamine and leukotrienes triggers a signaling cascade that leads to an increase in intracellular calcium.[1] This rise in calcium activates ANO1, leading to chloride ion efflux, membrane depolarization, and subsequent activation of voltage-gated calcium channels (VGCCs).[1] The resulting influx of calcium culminates in smooth muscle contraction and bronchoconstriction.[1]

In airway epithelial cells, ANO1 is involved in mucus secretion.[1][2] Inhibition of ANO1 has been shown to significantly reduce mucus secretion, suggesting that targeting this channel could alleviate airway obstruction.[1] Given its central role in these pathological processes, inhibiting ANO1 with a potent and selective molecule like this compound presents a targeted approach to simultaneously address both bronchoconstriction and mucus hypersecretion in asthma.

This compound: A Potent and Selective ANO1 Inhibitor

This compound is a small molecule identified through high-throughput screening as a potent inhibitor of the ANO1 chloride channel.[4][5] Electrophysiological studies have demonstrated its ability to completely block ANO1 channel activity with submicromolar potency.[5] A key advantage of this compound is its high selectivity for ANO1 over ANO2, a closely related channel, which may translate to a more favorable safety profile.[5]

Data Presentation: Hypothetical Efficacy of this compound in Preclinical Asthma Models

While specific preclinical data for this compound in asthma models are not yet publicly available, we can project its potential efficacy based on studies with other ANO1 inhibitors and the known role of ANO1 in asthma. The following tables summarize expected quantitative outcomes.

Table 1: In Vitro Efficacy of this compound on Airway Smooth Muscle Contraction

| Treatment Group | Agonist | Concentration | Maximal Contraction (% of Control) | IC50 (µM) |

| Control (Vehicle) | Methacholine | 10 µM | 100% | - |

| This compound | Methacholine | 10 µM | 45% | 0.5 |

| Positive Control (Benzbromarone) | Methacholine | 10 µM | 55% | 1.2 |

Table 2: In Vivo Efficacy of this compound on Airway Hyperresponsiveness in an Ovalbumin-Challenged Mouse Model

| Treatment Group | Airway Resistance (cmH₂O·s/mL) at 25 mg/mL Methacholine | Bronchoalveolar Lavage Fluid (BALF) Eosinophils (x10⁴) |

| Naive (Saline) | 2.5 | 0.5 |

| OVA-Challenged (Vehicle) | 8.0 | 15.0 |

| OVA-Challenged + this compound (1 mg/kg) | 4.0 | 7.5 |

| OVA-Challenged + Dexamethasone (1 mg/kg) | 3.5 | 5.0 |

Experimental Protocols

Detailed methodologies for evaluating the therapeutic potential of a novel compound like this compound in asthma models are crucial for reproducibility and accurate interpretation of results.

In Vitro Assessment of Bronchodilatory Effect

Objective: To determine the inhibitory effect of this compound on agonist-induced contraction of airway smooth muscle.

Methodology:

-

Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Contraction Induction: After an equilibration period, a cumulative concentration-response curve to a contractile agonist (e.g., methacholine or histamine) is generated.

-

Inhibitor Treatment: Tracheal rings are pre-incubated with varying concentrations of this compound or a vehicle control for 30 minutes.

-

Data Acquisition: The agonist concentration-response curve is repeated in the presence of this compound. The isometric tension of the tracheal rings is recorded using a force transducer.

-

Analysis: The inhibitory effect of this compound is quantified by comparing the maximal contraction and the EC50 of the agonist in the presence and absence of the inhibitor.

In Vivo Murine Model of Allergic Asthma

Objective: To evaluate the efficacy of this compound in reducing airway hyperresponsiveness and inflammation in an animal model of asthma.

Methodology:

-

Sensitization and Challenge: BALB/c mice are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14. From day 21 to 23, mice are challenged with aerosolized OVA for 30 minutes.

-

Drug Administration: this compound (e.g., 1 mg/kg) or vehicle is administered to the mice (e.g., via intratracheal or intranasal route) one hour before each OVA challenge. A positive control group treated with an appropriate standard of care, such as dexamethasone, is also included.

-

Measurement of Airway Hyperresponsiveness: On day 25, airway hyperresponsiveness to inhaled methacholine is measured using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Immediately after the assessment of airway hyperresponsiveness, BAL is performed to collect airway inflammatory cells.

-

Cell Analysis: The total and differential cell counts in the BAL fluid are determined to assess the effect of this compound on airway inflammation, particularly eosinophilia.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of ANO1-Mediated Airway Smooth Muscle Contraction

Caption: Proposed mechanism of this compound in blocking ANO1-mediated airway smooth muscle contraction.

Experimental Workflow for In Vivo Asthma Model

Caption: Timeline of the experimental protocol for the in vivo murine model of allergic asthma.

Conclusion and Future Directions

The potent and selective ANO1 inhibitor, this compound, holds significant promise as a novel therapeutic agent for asthma. By targeting a channel implicated in both bronchoconstriction and mucus hypersecretion, this compound offers a dual mechanism of action that could provide substantial clinical benefit. The presented hypothetical data and established experimental protocols provide a framework for the preclinical evaluation of this compound. Future studies should focus on comprehensive dose-response analyses, pharmacokinetic and pharmacodynamic profiling, and assessment in a variety of asthma models, including those for severe and steroid-resistant asthma. Successful preclinical development of this compound could pave the way for a new and effective treatment for patients suffering from this chronic respiratory disease.

References

- 1. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]

- 4. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent and Selective ANO1 Inhibitor, Ani9: A Technical Guide to its Impact on Nociception and Pain Signaling Pathways

For Immediate Release

This technical guide provides an in-depth analysis of Ani9, a novel small-molecule inhibitor of the Anoctamin 1 (ANO1) calcium-activated chloride channel. Researched for scientists and drug development professionals, this document details the mechanism of action of this compound, its quantitative properties, and the pivotal role of its target, ANO1, in nociception and pain signaling. While in-vivo studies specifically employing this compound in pain models are not yet available in published literature, this guide contextualizes its potential therapeutic impact by examining the established involvement of ANO1 in pain states.

Executive Summary

Pain remains a significant global health challenge with a pressing need for novel, non-opioid analgesics. The Anoctamin 1 (ANO1) calcium-activated chloride channel, expressed in nociceptive primary sensory neurons, has emerged as a promising therapeutic target.[1][2][3][4] this compound, identified as 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide, is a potent and selective inhibitor of ANO1.[5][6] This document provides a comprehensive overview of the currently available data on this compound, its mechanism of action, and the broader role of ANO1 in pain signaling, positioning this compound as a molecule of significant interest for the development of new pain therapies.

Quantitative Data for this compound

The following tables summarize the key quantitative findings from in-vitro studies of this compound, primarily from the foundational study by Seo et al. (2016).

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 for ANO1 | 77 ± 1.1 nM | FRT-ANO1 | Apical Membrane Current Measurement | [2][3][6] |

| Inhibition of ATP-induced ANO1 current at 50 nM | 52.0 ± 3.7% | FRT-ANO1 | Whole-cell Patch Clamp | [6] |

| Inhibition of ATP-induced ANO1 current at 100 nM | 95.4 ± 0.5% | FRT-ANO1 | Whole-cell Patch Clamp | [6] |

| Inhibition of ATP-induced ANO1 current at 1 µM | 98.7 ± 0.5% | FRT-ANO1 | Whole-cell Patch Clamp | [6] |

| Selectivity Parameter | Observation | Cell Line / System | Assay | Reference |

| Effect on ANO2 at 1 µM | No significant effect | - | Electrophysiology | [5][6] |

| Effect on Intracellular Calcium Signaling | No effect | FRT cells | Fluo-4 Calcium Imaging | [6] |

| Effect on CFTR Chloride Channel | No effect | FRT cells expressing CFTR | Apical Membrane Current Measurement | [6] |

The Role of ANO1 in Nociception and Pain Signaling

ANO1 is a calcium-activated chloride channel predominantly expressed in small-diameter nociceptive dorsal root ganglion (DRG) neurons.[2][4] In these neurons, the efflux of chloride ions leads to membrane depolarization, an excitatory event that facilitates the generation of action potentials and enhances neuronal excitability. This mechanism underlies the significant role of ANO1 in pain signaling.

Several lines of evidence support the involvement of ANO1 in various pain states:

-

Inflammatory Pain: In inflammatory conditions, various mediators can lead to an increase in intracellular calcium, thereby activating ANO1 and contributing to hyperalgesia.[2][4] Studies have shown that the deletion of ANO1 in DRG neurons reduces inflammatory thermal and mechanical hyperalgesia.[4]

-

Neuropathic Pain: Following nerve injury, ANO1 expression and function can be altered, contributing to the maintenance of neuropathic pain. Pharmacological blockade of ANO1 has been shown to reduce tactile allodynia in animal models of neuropathic pain.[7]

-

Heat Nociception: ANO1 can act as a heat sensor, contributing to acute thermal pain perception.[2]

-

TRPV1 Interaction: ANO1 is functionally coupled with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key transducer of noxious heat and capsaicin. Calcium influx through TRPV1 activates ANO1, leading to an amplification of the nociceptive signal.[1] Inhibition of ANO1 attenuates capsaicin-induced nocifensive behaviors.[1]

The inhibition of ANO1 by a potent and selective molecule like this compound is therefore a promising strategy for attenuating the hyperexcitability of nociceptive neurons that underlies various pathological pain states.

Caption: Proposed mechanism of this compound in pain signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments performed in the characterization of this compound, as described by Seo et al. (2016).

High-Throughput Screening (HTS) for ANO1 Inhibitors

This workflow was utilized to identify this compound from a large chemical library.

Caption: High-throughput screening workflow for the identification of this compound.

-

Cell Line: Fischer rat thyroid (FRT) cells stably co-transfected with human ANO1 and the halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).

-

Assay Principle: Inhibition of iodide influx through ANO1 channels is measured by a decrease in the quenching of YFP fluorescence.

-

Procedure:

-

Cells were cultured in 384-well plates.

-

A library of 54,400 synthetic small molecules was screened at a final concentration of 25 µM.

-

ANO1 was activated to induce iodide influx.

-

YFP fluorescence was measured using a plate reader.

-

Compounds that inhibited iodide influx by more than 70% were selected as primary hits.

-

Dose-response studies were conducted on the primary hits to determine their IC50 values.

-

Whole-Cell Patch Clamp Electrophysiology

This technique was used to directly measure the inhibitory effect of this compound on ANO1 chloride currents.

-

Cell Line: FRT cells expressing human ANO1.

-

Recording Configuration: Whole-cell patch clamp.

-

Procedure:

-

Cells were patched and held at a holding potential of 0 mV.

-

Voltage pulses were applied from -100 mV to +100 mV in 20 mV increments.

-

ANO1 channels were activated by applying 100 µM ATP to the bath solution, which increases intracellular calcium.

-

Baseline ANO1 currents were recorded.

-

This compound was added to the bath solution at various concentrations (e.g., 50 nM, 100 nM, 1 µM).

-

ANO1 currents were recorded again in the presence of this compound to determine the extent of inhibition.

-

Selectivity Assays

-

ANO2 Selectivity: The effect of this compound on the closely related ANO2 channel was assessed using similar electrophysiological techniques in cells expressing ANO2.

-

Intracellular Calcium Signaling: FRT cells were loaded with the calcium indicator Fluo-4. The cells were pre-treated with this compound, and then intracellular calcium release was stimulated with ATP. Fluorescence changes were monitored to ensure this compound did not interfere with calcium signaling.[6]

-

CFTR Channel Selectivity: Apical membrane currents were measured in FRT cells expressing the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). CFTR was activated with forskolin, and the effect of this compound on this current was measured to assess off-target effects.[6]

Conclusion and Future Directions

This compound has been identified as a highly potent and selective inhibitor of the ANO1 channel, a key player in nociceptive signaling. The in-vitro data robustly demonstrates its ability to block ANO1 currents at nanomolar concentrations with high selectivity over related channels. While direct evidence from in-vivo pain models is currently lacking for this compound, the established role of ANO1 in inflammatory and neuropathic pain strongly suggests that this compound holds significant potential as a novel analgesic agent.

Future research should prioritize the evaluation of this compound in established animal models of acute, inflammatory, and neuropathic pain to determine its efficacy, pharmacokinetic properties, and potential side-effect profile. Such studies will be critical in validating ANO1 as a therapeutic target for pain and advancing this compound towards clinical development.

References

- 1. Anoctamin-1 Cl(-) channels in nociception: activation by an N-aroylaminothiazole and capsaicin and inhibition by T16A[inh]-A01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anoctamin 1 contributes to inflammatory and nerve-injury induced hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

Understanding the structure-activity relationship of Ani9 analogs

An In-Depth Technical Guide to the Structure-Activity Relationship of Ani9 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes, including fluid secretion, smooth muscle contraction, and nociception. Crucially, ANO1 is overexpressed in several types of cancers, such as prostate, breast, and pancreatic cancer, where it is implicated in tumor growth, proliferation, and metastasis. This has positioned ANO1 as a significant therapeutic target for a range of diseases.

This compound, identified through high-throughput screening, is a potent and selective small-molecule inhibitor of ANO1, with an IC50 of 77 nM. Unlike previous ANO1 inhibitors, this compound exhibits high selectivity for ANO1 over the homologous ANO2 channel. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid in the rational design of next-generation ANO1 inhibitors.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The inhibitory activity of this compound and its analogs against the ANO1 channel has been evaluated to understand the key structural features required for potent inhibition. The following tables summarize the quantitative data from various studies, focusing on the half-maximal inhibitory concentration (IC50) as a measure of potency.

Table 1: SAR of this compound Analogs with Modifications on the Benzylidene Ring

| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (nM) for ANO1 |

| This compound | H | OCH3 | H | H | H | 77 |

| 5a | H | H | H | H | H | 280 |

| 5b | H | F | H | H | H | 120 |

| 5c | H | Cl | H | H | H | 95 |

| 5d | H | Br | H | H | H | 110 |

| 5e | H | I | H | H | H | 130 |

| 5f | H | CF3 | H | H | H | 22 |

| 5g | H | OCF3 | H | H | H | 45 |

| 5h | H | NO2 | H | H | H | 150 |

| 5i | H | CN | H | H | H | 180 |

| 5j | H | OCH3 | OCH3 | H | H | 350 |

| 5k | H | OCH3 | H | OCH3 | H | 420 |

| 5l | H | OCH3 | H | H | OCH3 | 510 |

Analysis of SAR: The data in Table 1 reveals that substitutions on the benzylidene ring significantly impact the inhibitory potency. The parent compound, this compound, has a methoxy group at the R2 position.

-

Effect of R2 Substituent: Replacing the methoxy group with a hydrogen (5a) reduces activity. However, introducing electron-withdrawing groups at the R2 position, such as fluoro (5b), chloro (5c), bromo (5d), and particularly trifluoromethyl (5f) and trifluoromethoxy (5g), enhances the inhibitory potency. The analog 5f , with a trifluoromethyl group at R2, is the most potent inhibitor identified, with an IC50 of 22 nM.

-

Effect of Multiple Substitutions: Adding more methoxy groups (5j, 5k, 5l) generally decreases activity compared to this compound.

Table 2: SAR of this compound Analogs with Modifications on the Phenoxy Ring

| Compound | R6 | R7 | IC50 (µM) for ANO1 |

| This compound | Cl | CH3 | 0.077 |

| Analog 1 | H | H | >10 |

| Analog 2 | Cl | H | 1.2 |

| Analog 3 | H | CH3 | 3.5 |

Analysis of SAR: Modifications on the phenoxy ring are also critical for activity. Both the chloro group at the R6 position and the methyl group at the R7 position in this compound are important for its high potency. Removal of both (Analog 1) or either one (Analog 2 and 3) leads to a significant loss of inhibitory activity.

Signaling Pathways Involving ANO1

ANO1 is implicated in the activation of several key signaling pathways that drive cancer progression. Overexpression of ANO1 can lead to the activation of the Epidermal Growth Factor Receptor (EGFR) and subsequent downstream pathways like MAPK/ERK and PI3K/AKT. It also influences calcium-dependent signaling through CaMKII.

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Experiments with Ani9

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ani9 is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1/TMEM16A) calcium-activated chloride channel (CaCC).[1][2][3] ANO1 is implicated in various physiological processes, including fluid secretion, smooth muscle contraction, and pain signaling.[2][3][4] Notably, ANO1 is overexpressed in several types of cancer, where it plays a role in cell proliferation, migration, and invasion, making it a promising therapeutic target.[2][5][6][7] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its effects on cancer cells.

Mechanism of Action

This compound selectively blocks the ANO1 chloride channel.[1][2] This inhibition has been shown to reduce the proliferation and invasive capabilities of various cancer cells in a concentration-dependent manner.[5][6] The downstream effects of ANO1 inhibition by this compound can involve the modulation of several signaling pathways, including the EGFR-MAPK and Ras-Raf-MEK-ERK1/2 pathways.[7][8]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound in various in vitro experimental settings.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (ANO1) | 77 nM | FRT-ANO1 cells | [1][4] |

| IC₅₀ (CaCC) | 110 nM | PC3, Capan-1, NHNE cells | [9] |

Table 2: Effects of this compound on Cell Viability in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Duration | Reference |

| PC3 | Prostate Cancer | Weakly inhibitory | 0.01-10 µM | 48 h | [9] |

| Capan-1 | Pancreatic Cancer | Potently blocked ATP-induced CaCCs | Dose-dependent | Not specified | [2] |

| Breast Cancer Cells | Breast Cancer | Reduced cell viability | Not specified | Not specified | [2] |

| PC9 | Non-Small Cell Lung Cancer | Did not affect cell viability | Not specified | 72 h | [8] |

Note: The effect of this compound on cell viability can be cell-type dependent and may be influenced by the specific experimental conditions.

Experimental Protocols

General Cell Culture and Maintenance

This protocol provides a general guideline for culturing adherent cancer cell lines. Specific conditions may need to be optimized for the cell line of interest.

Materials:

-

Cancer cell line of interest (e.g., PC3, Capan-1, PC9)

-

Complete growth medium (specific to the cell line, e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Culture flasks or plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Initiate or thaw frozen cell cultures according to standard procedures.

-

Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

-

When cells reach 80-90% confluency, subculture them.

-

Aspirate the culture medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

-

Centrifuge the cell suspension at 125 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed the cells into new culture vessels at the desired density for subsequent experiments.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cells seeded in a 96-well plate

-

This compound stock solution (e.g., in DMSO)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10][11]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS, cold

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration.

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Wash the collected cells twice with cold PBS by centrifuging at 670 x g for 5 minutes.[12]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[14]

Western Blot Analysis

This protocol is for analyzing changes in protein expression in response to this compound treatment, for example, proteins in the ANO1 signaling pathway.

Materials:

-

Cancer cells treated with this compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ANO1, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as required.

-

After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[15]

-

Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[15][16]

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.

-